ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
CAS No.: 185105-95-7
Cat. No.: VC4661724
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185105-95-7 |
|---|---|
| Molecular Formula | C15H16N2O5S |
| Molecular Weight | 336.36 |
| IUPAC Name | ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
| Standard InChI Key | WLQDTBDHAVNKQJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure, which contribute to their unique chemical properties and biological activities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.
Synthesis Methods
The synthesis of ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate typically involves coupling reactions starting from commercially available materials such as ethyl 2-amino-1,3-thiazole-4-carboxylate and 3,4-dimethoxybenzoyl chloride. The reactions are monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity of the product. The final product can be purified through recrystallization or column chromatography.
Chemical Reactivity
Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions typical for thiazole derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions on the thiazole ring, as well as esterification and hydrolysis reactions involving the carboxylate group. The amide bond in the benzamide moiety may be susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | On the thiazole ring |
| Electrophilic Aromatic Substitution | On the thiazole ring |
| Esterification/Hydrolysis | Involving the carboxylate group |
| Amide Hydrolysis | Under acidic or basic conditions |
Biological Activities and Applications
Thiazole derivatives, including ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate, have been extensively studied for their diverse biological properties. These compounds are often investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing pathways associated with cancer cell proliferation and inflammation.
Research Findings and Future Directions
Research into ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is ongoing, with a focus on understanding its mechanism of action and potential therapeutic applications. Investigations into its binding affinity to specific proteins or enzymes could reveal insights into its therapeutic potential. Further studies are needed to fully elucidate its biological activities and to explore its potential in medicinal chemistry.
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